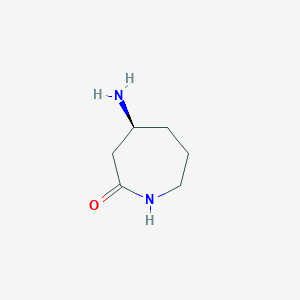

(S)-4-Aminoazepan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(4S)-4-aminoazepan-2-one |

InChI |

InChI=1S/C6H12N2O/c7-5-2-1-3-8-6(9)4-5/h5H,1-4,7H2,(H,8,9)/t5-/m0/s1 |

InChI Key |

VTQGYRVGBASLDF-YFKPBYRVSA-N |

Isomeric SMILES |

C1C[C@@H](CC(=O)NC1)N |

Canonical SMILES |

C1CC(CC(=O)NC1)N |

Origin of Product |

United States |

Synthetic Methodologies for S 4 Aminoazepan 2 One and Its Precursors

Asymmetric Synthesis Strategies for (S)-4-Aminoazepan-2-one

The introduction of the chiral amine at the C4 position of the azepanone ring is a critical step in the synthesis of this compound. Various asymmetric strategies have been employed to achieve high enantioselectivity.

Chiral Auxiliary-Mediated Approaches to the Aminoazepanone Core

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries are typically recovered for reuse, making them a powerful tool in asymmetric synthesis. wikipedia.org

One common approach involves the use of Evans-type oxazolidinone auxiliaries. researchgate.net These are effective in a range of asymmetric transformations and have been successfully used in the synthesis of numerous natural products and medicinally important compounds. researchgate.net For instance, the SuperQuat family of chiral auxiliaries, which are 4-substituted 5,5-dimethyloxazolidin-2-ones, were developed to improve upon the Evans auxiliaries by inducing a conformational bias that leads to superior diastereofacial selectivity. rsc.org

Another practical chiral auxiliary is pseudoephenamine, which has shown broad utility in asymmetric synthesis, often with equal or greater diastereoselectivities compared to pseudoephedrine. harvard.edu Its derivatives tend to be crystalline, facilitating purification and spectroscopic analysis. harvard.edu Camphorsultam is another classic chiral auxiliary that has been used in reactions like Michael additions and Claisen rearrangements to achieve high diastereoselectivity. wikipedia.org

| Chiral Auxiliary | Key Features |

| Evans Oxazolidinones | Widely used for various asymmetric transformations. researchgate.net |

| SuperQuat Auxiliaries | Offer superior diastereofacial selectivity due to conformational bias. rsc.org |

| Pseudoephenamine | Provides high diastereoselectivity; derivatives are often crystalline. harvard.edu |

| Camphorsultam | Effective in Michael additions and Claisen rearrangements. wikipedia.org |

Enantioselective Catalysis in the Preparation of this compound Precursors

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Catalytic enantioselective protonation is a direct method for creating enantioenriched carbonyl compounds with a tertiary stereocenter at the α-position. sioc-journal.cn This has been achieved through both direct asymmetric protonation of preformed enolates and enantioselective protonation of in situ generated enolates, α-carbanions, or α-radical intermediates. sioc-journal.cn

Asymmetric hydrogenation is another powerful technique. For example, cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids has been used to produce chiral carboxylic acids with high yields and enantioselectivities. nsf.gov Similarly, enantioselective hydrogenation of unsaturated substituted piperidinones has been achieved using rhodium(I) catalysts with P-chiral bisphosphorus ligands. mdpi.com

Silver-catalyzed enantioselective propargylic C–H bond amination, enabled by the rational design of new bis(oxazoline) (BOX) ligands, provides a route to enantioenriched γ-alkynyl γ-aminoalcohols, which are versatile synthetic precursors. nih.gov

Organocatalytic Methods for Stereoselective Synthesis of this compound

Organocatalysis, the use of small organic molecules to accelerate reactions, has emerged as a third pillar of asymmetric catalysis alongside metal catalysis and biocatalysis. mdpi.com These catalysts offer advantages such as being environmentally friendly and readily tunable. mdpi.com

For instance, a highly convergent and facile catalytic enantioselective construction of 2,3-dihydroquinazolinones was developed using a chiral organocatalyst, affording optically active products in high yields and with moderate to excellent enantioselectivity. nih.gov Iminium ion-based catalysis has been successfully applied to the enantioselective conjugate addition of carbon-centered radicals to enals, demonstrating broad applicability. nih.gov

A novel lipophilic cinchona squaramide organocatalyst has been developed for the gram-scale enantioselective synthesis of the baclofen (B1667701) precursor, (S)-17. beilstein-journals.org This catalyst can be easily recovered and recycled, highlighting the industrial potential of organocatalysis. beilstein-journals.org

| Organocatalytic Approach | Key Features |

| Chiral Phosphoric Acid Catalysis | Enables enantioselective construction of complex heterocyclic structures. nih.gov |

| Iminium Ion Catalysis | Effective for enantioselective conjugate additions. nih.gov |

| Lipophilic Cinchona Squaramide Catalysis | Allows for catalyst recyclability and large-scale synthesis. beilstein-journals.org |

Biotechnological and Enzymatic Synthesis of this compound

Biocatalysis utilizes enzymes and microorganisms for chemical transformations, offering high chemo-, regio-, and enantioselectivities under mild reaction conditions. acs.org This approach is increasingly important in the pharmaceutical industry for producing single enantiomers of drug intermediates. acs.org

Enzymatic hydrolysis is a key process in food processing and has broader applications in biotechnology due to its specificity and sustainability. researchgate.net Enzymes involved in the synthesis of nucleosides and nucleotides, such as glycosyltransferases, have been explored for the synthesis of various analogs. nih.gov

For example, the enzymatic synthesis of (S)-2-amino-5-(1,3-dioxolan-2-yl)-pentanoic acid has been demonstrated using phenylalanine dehydrogenase. nih.gov This reaction is part of a chemoenzymatic process for preparing key intermediates for pharmaceuticals. nih.gov The development of enzyme engineering and computational biology continues to expand the scope of biocatalysis in synthetic chemistry. researchgate.net

Total Synthesis Approaches to the Azepan-2-one (B1668282) Ring System Bearing a Chiral Amino Group

The construction of the seven-membered azepan-2-one ring itself is a significant synthetic challenge. Total synthesis approaches often rely on powerful ring-forming reactions.

Ring-Closing Metathesis Strategies for Azepan-2-one Formation

Ring-closing metathesis (RCM) is a widely used and powerful reaction in organic chemistry for the synthesis of unsaturated rings. wikipedia.org It involves the intramolecular metathesis of two terminal alkenes, catalyzed by metal complexes, most notably those based on ruthenium developed by Grubbs and Schrock. wikipedia.orgorganic-chemistry.org This method is favored for its functional group tolerance and its ability to form rings of various sizes, typically from 5 to 30 members. wikipedia.orgorganic-chemistry.org

The synthesis of azepan-2-one derivatives has been achieved using RCM. For example, the RCM of a dienyl N-(2-nitrophenyl)sulfonamide was a key step in the synthesis of a dihydrobenzazepine, which was then converted to a tetrahydro-[1H]-2-benzazepin-4-one derivative. researchgate.net In another instance, N-allylation of a precursor followed by RCM afforded a trihydroxyazepane. rsc.org

The choice of catalyst is crucial for the success of RCM. Second-generation Grubbs catalysts are known for their versatility and efficiency. organic-chemistry.org Continuous flow reactors have been employed for RCM reactions, allowing for high efficiency, low residence times, and easier scale-up, which is particularly relevant for the synthesis of active pharmaceutical ingredients. nih.gov

| RCM Catalyst Generation | Key Features |

| First Generation Grubbs Catalyst | Effective for a range of RCM reactions. wikipedia.org |

| Second Generation Grubbs Catalyst | More versatile and efficient, with broader substrate scope. organic-chemistry.org |

| Hoveyda-Grubbs Catalysts | Known for their stability and activity. nih.gov |

Lactamization Reactions for the Construction of the Azepan-2-one Ring

The formation of the azepan-2-one (ε-caprolactam) ring is a critical step in the synthesis of this compound. This is typically achieved through intramolecular cyclization, or lactamization, of a linear precursor containing an amine and a carboxylic acid or its derivative. wikipedia.org

Several methods are employed for this ring closure:

Acid-Catalyzed Lactamization: This method utilizes acidic conditions to promote the intramolecular formation of the amide bond.

Carbodiimide Coupling Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid group, facilitating nucleophilic attack by the amine to form the lactam.

Oxidative Lactamization: This modern approach involves the oxidation of amino alcohols to form lactams. jchemlett.com Ruthenium-based catalysts have shown high efficacy in these transformations, converting amino alcohols to their corresponding lactams in excellent yields. jchemlett.com This method is advantageous due to its generation of hydrogen as the only byproduct, aligning with green chemistry principles. jchemlett.com

The choice of method and reaction conditions, such as temperature and solvent, is crucial for maximizing yield and preventing side reactions like racemization.

Multi-Component Reactions in the Context of this compound Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. tcichemicals.comnih.gov This approach offers significant advantages, including reduced reaction times, lower solvent consumption, and simplified purification procedures. frontiersin.orgacs.org

While specific MCRs for the direct synthesis of this compound are not extensively documented in the provided search results, the principles of MCRs are relevant to the synthesis of its precursors or analogous structures. For instance, reactions like the Ugi or Passerini reaction are powerful tools for generating complex amino acid derivatives that could potentially be converted to the target lactam. nih.govorganic-chemistry.org The development of novel MCRs remains an active area of research with the potential to streamline the synthesis of complex molecules like this compound. frontiersin.org

Optimization of Synthetic Pathways for this compound

The optimization of synthetic routes is paramount for the efficient and sustainable production of this compound, particularly for potential industrial applications. Key areas of focus include improving yields, minimizing byproducts, ensuring stereochemical integrity, and adhering to the principles of green chemistry.

Yield Enhancement and Side Product Minimization

Maximizing the yield of the desired product while minimizing the formation of impurities is a central goal in synthetic chemistry. Strategies to achieve this in the context of this compound synthesis include:

Reaction Condition Optimization: Thoroughly adjusting parameters such as temperature, reaction time, and reagent stoichiometry can significantly impact yield and purity. nih.gov For example, in related syntheses, the use of additives like sodium iodide has been shown to improve yields in alkylation reactions. nih.gov

Catalyst Selection: The choice of catalyst can dramatically influence reaction efficiency and selectivity. For instance, palladium-nanoparticles have been shown to be highly selective in imine reductions, a common step in amine synthesis, thereby reducing side products. researchgate.net

Mechanochemistry: This solvent-free or low-solvent technique can lead to higher yields, shorter reaction times, and reduced byproduct formation compared to traditional solution-phase chemistry. acs.org

Purification Techniques: Efficient purification methods, such as crystallization and chromatography, are essential for isolating the target compound from unreacted starting materials and side products.

| Parameter | Optimization Strategy | Potential Benefit |

| Temperature | Fine-tuning to optimal range | Increased yield, reduced side reactions |

| Reagents | Use of highly selective catalysts (e.g., Pd-nanoparticles) | Minimized byproducts, improved purity |

| Reaction Time | Optimization to ensure complete conversion without degradation | Maximized product formation |

| Solvent | Use of appropriate solvents or solvent-free conditions (mechanochemistry) | Enhanced reaction rates, reduced environmental impact |

Control of Stereochemical Purity in this compound Synthesis

Maintaining the correct stereochemistry is critical for the biological activity of chiral molecules. For this compound, ensuring the (S)-configuration at the C4 position is essential. Key strategies include:

Chiral Starting Materials: Utilizing enantiomerically pure precursors, such as derivatives of L-lysine, can directly lead to the desired stereoisomer.

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries can induce stereoselectivity in the reaction, favoring the formation of the (S)-enantiomer. beilstein-journals.org

Enzymatic Resolutions: Biocatalysts, such as enzymes, can exhibit high stereoselectivity, allowing for the separation of enantiomers or the selective synthesis of one enantiomer. acs.org Enzymes can often operate under mild conditions, minimizing the risk of racemization. acs.org

Racemization-Free Reaction Conditions: Careful control of reaction conditions, particularly temperature and pH, is crucial to prevent the loss of stereochemical integrity. researchgate.net

| Method | Description | Advantage |

| Chiral Pool Synthesis | Use of readily available chiral starting materials. | Direct transfer of stereochemistry. |

| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemical outcome. | High enantiomeric excess can be achieved. |

| Biocatalysis/Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer. | High specificity and mild reaction conditions. acs.org |

Principles of Green Chemistry Applied to this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.com The application of these principles is crucial for the sustainable production of this compound.

The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for sustainable chemical synthesis. nih.govscispace.comacs.org Key principles relevant to the synthesis of this compound include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents. acs.org

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources where possible.

Reduce Derivatives: Minimizing the use of protecting groups to avoid additional synthesis and deprotection steps. acs.org

Safer Solvents and Auxiliaries: Using less hazardous solvents or exploring solvent-free reaction conditions. scispace.com

Implementing these principles can lead to more environmentally friendly and economically viable synthetic routes. For example, the use of biocatalysis not only provides excellent stereoselectivity but also operates under mild, aqueous conditions, reducing energy consumption and the need for hazardous organic solvents. acs.org Similarly, mechanochemical synthesis can significantly reduce solvent use and waste generation. acs.org

Chemical Reactivity and Derivatization of S 4 Aminoazepan 2 One

Reactions Involving the Primary Amine Moiety of (S)-4-Aminoazepan-2-one

The primary amine group in this compound is a key site for various chemical modifications, enabling the synthesis of a diverse range of derivatives.

Acylation and Sulfonylation Strategies

Primary and secondary amines readily react with acyl chlorides and acid anhydrides to yield amides. wikipedia.org This reaction, often carried out in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the generated HCl, is a common strategy for modifying amine-containing compounds. wikipedia.orglibretexts.org The resulting amide is less nucleophilic than the initial amine, which prevents over-acylation. libretexts.org

Similarly, sulfonamides can be formed by reacting amines with sulfonyl chlorides. wikipedia.org This reaction, known as the Hinsberg reaction, serves as a chemical test for identifying primary, secondary, and tertiary amines.

Alkylation and Reductive Amination Reactions

Alkylation of amines can be achieved using alkyl halides. However, controlling this reaction to achieve mono-alkylation can be challenging as the product amine can also react with the alkyl halide, leading to polyalkylation. mnstate.edumasterorganicchemistry.com Using a large excess of the amine can favor the formation of the mono-alkylated product. libretexts.org

A more controlled method for amine alkylation is reductive amination. masterorganicchemistry.comwikipedia.org This process involves the reaction of an amine with a ketone or aldehyde to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org This method avoids the issue of over-alkylation. masterorganicchemistry.com Common reducing agents for this reaction include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is often preferred as it selectively reduces the imine in the presence of the carbonyl starting material. masterorganicchemistry.comwikipedia.org Reductive amination can be performed under mild, one-pot conditions and is considered a green chemistry method. wikipedia.org

Formation of Ureas, Thioureas, and Carbamates

Urea and thiourea (B124793) derivatives can be synthesized from amines. These compounds are recognized for their wide range of biological activities. nih.govresearchgate.netsemanticscholar.orgnih.gov The synthesis often involves the reaction of an amine with an isocyanate or isothiocyanate. researchgate.net

Carbamates can also be synthesized from amines through various methods. One approach involves a three-component coupling of an amine, carbon dioxide, and a halide. organic-chemistry.org Another method is the Curtius rearrangement, where a carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate that can be trapped by an alcohol to form a carbamate. organic-chemistry.org

Diazotization and Subsequent Transformations of the Amino Group

Primary aromatic amines can undergo diazotization, a reaction with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid), to form diazonium salts. lkouniv.ac.inscirp.org These salts are versatile intermediates in organic synthesis. However, diazonium salts derived from aliphatic primary amines are generally unstable and decompose readily. lkouniv.ac.in The reactivity of the amine in diazotization is dependent on its nucleophilicity. lkouniv.ac.in

Transformations of the Lactam Functionality of this compound

The lactam ring in this compound is another site for chemical modification, primarily through ring-opening reactions.

Lactam Ring-Opening Reactions and Derivatization

Lactam rings can be opened under both acidic and basic conditions. Acid-catalyzed hydrolysis involves protonation of the lactam oxygen, which facilitates nucleophilic attack by water or an alcohol, leading to the formation of a linear amino acid. The strain of the β-lactam ring makes it susceptible to ring-opening reactions, a property exploited in the synthesis of various medicinally active compounds. nih.gov Acid-mediated ring-opening of α-aryl-lactams has been shown to yield different products depending on the reaction conditions and the ring size of the lactam. rsc.org For instance, 4-aryl-azetidin-2-ones (β-lactams) can be opened with triflic acid to produce cinnamamides. rsc.org

The ring-opening of lactones and lactams is a crucial step in the synthesis of various pharmaceutical compounds. google.com These reactions can be carried out under standard conditions for amide formation from a lactone, often in the presence of a base and a bifunctional catalyst. google.com

N-Substitution and Amide Protection Strategies

The presence of both a primary amine and a secondary amide (lactam) in this compound necessitates careful consideration of protection and substitution strategies to achieve selective transformations.

Direct N-alkylation of the primary amino group can be achieved using various alkylating agents. However, the nucleophilicity of the lactam nitrogen, though lower than the primary amine, can sometimes lead to side reactions. Therefore, reaction conditions must be carefully controlled. For instance, reductive amination offers a milder alternative to direct alkylation with alkyl halides.

Protecting the amino group is often a crucial first step in the synthetic manipulation of this compound. Carbamates are the most common class of protecting groups for amines due to their ease of installation and removal under specific conditions. masterorganicchemistry.com The choice of protecting group is critical and depends on the desired reaction sequence and the stability of the group to subsequent reaction conditions.

Commonly used amine-protecting groups include:

tert-Butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of nucleophiles and bases. organic-chemistry.org It is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is installed using Fmoc-Cl or Fmoc-OSu and is cleaved under mild basic conditions, often with a solution of piperidine (B6355638) in DMF. masterorganicchemistry.com Its lability to base makes it orthogonal to the acid-labile Boc group. organic-chemistry.org

Benzyloxycarbonyl (Cbz or Z): The Cbz group is introduced using benzyl (B1604629) chloroformate and is readily removed by catalytic hydrogenolysis, a method that is generally mild and selective. highfine.com

| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Characteristics |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA) | Stable to bases and nucleophiles. |

| Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine in DMF) | Base-labile, orthogonal to Boc. |

| Cbz (Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Stable to acidic and basic conditions. |

This table presents a summary of common amine protecting groups applicable to this compound.

Selective Reduction of the Amide Carbonyl of Azepan-2-one (B1668282)

The reduction of the lactam carbonyl in this compound to the corresponding cyclic amine, an azepane, is a valuable transformation for accessing different classes of compounds. This reduction can be challenging due to the stability of the amide bond. However, several methods have been developed for the reduction of amides and lactams.

One approach involves the use of triflic anhydride (B1165640) (Tf₂O) to activate the amide, followed by reduction with sodium borohydride (NaBH₄). rsc.org This method has been shown to be effective for a variety of secondary amides and lactams under mild conditions. rsc.org Another chemoselective method for the reduction of secondary lactams utilizes a combination of Schwartz's reagent (Cp₂ZrHCl) and NaBH₄. rsc.org

Nickel-catalyzed reductions have also emerged as a powerful tool. For example, a nickel-catalyzed protocol using phenylsilane (B129415) (PhSiH₃) has been shown to reduce a range of lactams, including 7-membered rings, to the corresponding cyclic amines in good yields. nih.gov In a study on lactam reduction, an N-benzyl azepan-2-one was reduced to the corresponding azepane in good yield. nih.gov

Lithium aluminium hydride (LiAlH₄) is a potent reducing agent capable of reducing lactams, but its high reactivity can sometimes lead to a lack of selectivity in polyfunctional molecules. nih.gov In the context of diketal dilactams, monoreduction with LiAlH₄ has been used to furnish the corresponding aminolactams. nih.gov

| Reagent/Catalyst System | Substrate Type | Product | Reference |

| Tf₂O, NaBH₄ | Secondary Lactams | Cyclic Amines | rsc.org |

| Cp₂ZrHCl, NaBH₄ | Secondary Lactams | Cyclic Amines | rsc.org |

| NiCl₂(dme), PhSiH₃ | N-Aryl/Alkyl Lactams | Cyclic Amines | nih.gov |

| LiAlH₄ | Diketal Dilactams | Diketal Aminolactams | nih.gov |

This table summarizes various reported methods for the reduction of lactams, which are applicable to derivatives of azepan-2-one.

Multi-Functional Reactivity and Orthogonal Protection Strategies for this compound

The presence of two distinct nucleophilic centers in this compound, the primary amine and the lactam nitrogen, presents a challenge for selective functionalization. Orthogonal protection strategies are therefore essential for the controlled, stepwise manipulation of this molecule. organic-chemistry.org An orthogonal protection scheme employs protecting groups that can be removed under different, non-interfering conditions. organic-chemistry.org

For this compound, a common orthogonal strategy would involve protecting the primary amine with an acid-labile group like Boc and the lactam nitrogen with a group that is stable to acid but labile to other conditions. organic-chemistry.orgsigmaaldrich.com For example, if the primary amine is protected with a Boc group, subsequent reactions can be performed on the lactam nitrogen. The Boc group can then be selectively removed with acid, leaving the functionalized lactam intact for further transformations at the primary amine.

Conversely, protecting the primary amine with a base-labile Fmoc group allows for its selective removal in the presence of acid-sensitive groups. sigmaaldrich.com The choice of protecting groups is dictated by the planned synthetic route and the compatibility of the protecting groups with the reagents and conditions of the subsequent steps.

An example of an orthogonal protecting group pair is the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group, which is labile to hydrazine, in combination with the Fmoc group. sigmaaldrich.com This strategy is widely used in peptide chemistry for the synthesis of branched and cyclic peptides. sigmaaldrich.com

| Protecting Group 1 (Amine) | Deprotection 1 | Protecting Group 2 (Lactam) | Deprotection 2 | Orthogonality |

| Boc | Acid (e.g., TFA) | Cbz | Hydrogenolysis | Yes |

| Fmoc | Base (e.g., Piperidine) | Boc | Acid (e.g., TFA) | Yes |

| Dde/ivDde | Hydrazine | Fmoc | Base (e.g., Piperidine) | Yes |

| Alloc | Pd(0) | Boc | Acid (e.g., TFA) | Yes |

This table illustrates potential orthogonal protection strategies for a molecule with two amine functionalities, such as this compound, based on common protecting groups used in organic synthesis.

Transition Metal-Catalyzed Transformations of this compound Derivatives

Transition metal catalysis offers a powerful and versatile platform for the functionalization of this compound derivatives, enabling the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. sioc-journal.cnnih.gov Palladium-catalyzed reactions, in particular, have been extensively developed for the derivatization of amines and amides.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are highly effective for the arylation of amines. In the context of this compound, once the primary amine is appropriately protected, the lactam nitrogen can be arylated via a Buchwald-Hartwig amidation. Alternatively, if the lactam nitrogen is protected, the primary amine can undergo N-arylation.

A study on the synthesis of 2-amino-4-azepanone-5-aryl substituted pyrimidines utilized a Suzuki coupling reaction with a palladium catalyst (PdCl₂(PPh₃)₂) to form a C-C bond, demonstrating the utility of palladium catalysis in functionalizing derivatives of amino-azepanones. researchgate.net

More recently, transition metal-catalyzed C-H functionalization has emerged as a step-economical strategy for modifying complex molecules. rsc.org For derivatives of this compound, this could involve the direct functionalization of the C-H bonds of the azepane ring. For instance, palladium-catalyzed C(sp³)–H arylation has been reported for various N-heterocycles, including azepanes, using a thioamide directing group. rsc.org

| Reaction Type | Catalyst/Reagents | Transformation | Potential Application to this compound Derivatives |

| Suzuki-Miyaura Coupling | Pd catalyst, Base, Boronic acid/ester | C-C bond formation | Arylation of a halogenated derivative of this compound. |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base, Aryl halide | C-N bond formation | N-arylation of the primary amine or lactam nitrogen. |

| C-H Functionalization | Pd catalyst, Directing group, Oxidant | C-H to C-C or C-X bond formation | Direct functionalization of the azepane ring. |

This table provides an overview of potential transition metal-catalyzed transformations applicable to derivatives of this compound.

Applications of S 4 Aminoazepan 2 One As a Chiral Building Block and Scaffold

Incorporation of (S)-4-Aminoazepan-2-one into Complex Organic Molecules

The utility of this compound as a chiral building block is rooted in its bifunctional nature, which allows for selective chemical modifications at either the amine or the lactam moiety. This dual reactivity enables its incorporation into a wide array of more complex organic structures, transferring its inherent stereochemical information to the final product.

The structure of this compound is an ideal starting point for the synthesis of novel chiral heterocyclic systems. The secondary amine can act as a nucleophile or a handle for annulation reactions, while the lactam provides a rigid cyclic core. This allows for the construction of fused, spirocyclic, or bridged ring systems that are of significant interest in drug discovery.

Researchers can leverage the compound in multicomponent reactions or sequential transformations to build molecular complexity rapidly. For example, the amine functionality can participate in reactions such as the Pictet-Spengler reaction to form fused β-carboline systems, or it can be acylated and subsequently cyclized to create bicyclic structures. The lactam ring itself can be subjected to ring-opening, expansion, or contraction strategies to access different heterocyclic scaffolds. The stereocenter at the C4 position provides a crucial element of three-dimensional control, leading to enantiomerically pure products.

| Reaction Type | Potential Heterocyclic System | Role of this compound |

| Pictet-Spengler Reaction | Fused Azepino-tetrahydroisoquinoline | Amine component reacts with an aldehyde |

| Intramolecular Cyclization | Bridged Diazabicyclic compounds | Bifunctional starting material |

| Multicomponent Reactions | Substituted Azepane-fused pyrimidines | Chiral amine and lactam scaffold |

| Ring-Opening Polymerization | Functional Polyamides | Monomer unit for chiral polymers researchgate.net |

Asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, heavily relies on starting materials from the "chiral pool." semanticscholar.org this compound is a member of this pool, providing a pre-existing stereocenter that can be carried through a synthetic sequence. Its use circumvents the need for developing a de novo asymmetric method for introducing the C4 stereocenter, saving steps and improving efficiency. nih.gov

This building block can be used to synthesize tailor-made amino acids, chiral ligands for catalysis, or key fragments of biologically active natural products. nih.govmdpi.com The amine can be protected and the lactam functionalized, or vice versa, allowing for a high degree of synthetic flexibility. This approach is particularly valuable in the synthesis of peptidomimetics, where the rigid azepan-2-one (B1668282) backbone can serve as a constrained dipeptide isostere, enforcing a specific conformation that may enhance binding to a biological target. The stereoselective synthesis of β-lactams, for instance, often employs chiral synthons to control the final stereochemistry, a principle directly applicable to the use of this compound for creating more complex chiral molecules. nih.govrsc.orgacs.org

Role of this compound in Medicinal Chemistry Research (Pre-clinical Focus)

In medicinal chemistry, molecular scaffolds serve as the core structures upon which pharmacologically active compounds are built. nih.gov The azepane ring is considered a privileged scaffold due to its presence in numerous biologically active compounds and approved drugs. dntb.gov.uanih.gov The conformational flexibility of the seven-membered ring, combined with the stereochemical definition and functional handles of this compound, makes it a highly attractive starting point for preclinical drug discovery programs targeting various disease classes.

Enzyme inhibitors are a cornerstone of modern therapeutics, and their design often relies on scaffolds that can position functional groups precisely within an enzyme's active site. mdpi.com this compound provides a robust framework for developing inhibitors against enzymes like proteases and hydrolases.

Protease inhibitors, for example, are critical in treating viral diseases like HIV and COVID-19. nih.govnih.govmdpi.comsciety.org Many of these drugs are peptidomimetics, designed to mimic the natural peptide substrate of the enzyme. The amino-lactam structure of this compound can act as a non-peptidic surrogate for a dipeptide unit, offering potential advantages in metabolic stability and oral bioavailability. The secondary amine can be elaborated with side chains that mimic the P1 or P2 residues of a substrate, while the lactam carbonyl can form crucial hydrogen bonds with the enzyme's backbone. The chiral center ensures the correct spatial orientation of these interacting groups.

| Enzyme Target Class | Potential Role of this compound Scaffold | Example of Targeted Interaction |

| Cysteine Proteases | Covalent inhibitor precursor (after modification) | Amine functionalized with an electrophilic "warhead" |

| Aspartyl Proteases (e.g., HIV Protease) | Non-peptidic backbone to mimic transition state nih.govnih.gov | Lactam carbonyl acts as a hydrogen bond acceptor |

| Serine Hydrolases | Scaffold to present groups for binding pockets | Chiral amine directs side chains into specific pockets |

| Kinases | Hinge-binding fragment | Amine or lactam can form hydrogen bonds with the kinase hinge region |

G-Protein Coupled Receptors (GPCRs) are the largest family of membrane receptors and a major target class for drug discovery. rscbmcs.org Ligands that modulate GPCR activity are structurally diverse, but often feature a core scaffold bearing basic amine functionality and other substituents arranged in a specific three-dimensional geometry.

The azepane motif is found in several compounds targeting GPCRs. nih.gov this compound serves as an excellent building block for creating novel GPCR ligands. The secondary amine can be alkylated or arylated to introduce groups that occupy hydrophobic pockets or form key interactions within the receptor. The inherent chirality is critical, as GPCRs are chiral macromolecules and typically show stereoselective binding. The conformationally flexible yet constrained nature of the seven-membered ring allows the molecule to adopt the optimal geometry for high-affinity binding. This scaffold could be particularly useful for developing ligands for sigma receptors or other CNS-active targets where chiral 1,4-diazepanes and related structures have shown promise. nih.gov

Ion channels, which control the flow of ions across cell membranes, are critical drug targets for a range of diseases, including epilepsy, cardiac arrhythmias, and chronic pain. researchgate.net Modulators of these channels are often molecules that can physically block the channel pore or bind to allosteric sites to alter its gating properties.

The this compound scaffold possesses features common to many ion channel modulators, such as a defined three-dimensional shape and an amine group that can be protonated at physiological pH. nih.govnih.gov This positive charge is often crucial for interacting with negatively charged residues within the channel pore. By modifying the scaffold—for example, by attaching lipophilic groups to the azepane nitrogen—researchers can tune the molecule's properties to target specific ion channel subtypes, such as voltage-gated sodium or potassium channels. The rigid, chiral nature of the scaffold would allow for precise positioning of these functional groups, potentially leading to highly selective modulators.

Scaffolding in Peptide Mimetics and Peptidomimetics

Peptidomimetics are compounds designed to replicate the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. The incorporation of constrained structural motifs is a key strategy in the design of peptidomimetics. The azepan-2-one ring of this compound serves as a rigid scaffold that can mimic the secondary structures of peptides, such as β-turns.

By presenting amino acid side chains in specific spatial orientations, this scaffold can facilitate interactions with biological targets. Research in this area has explored the synthesis of hybrid molecules where the this compound core is functionalized with various proteinogenic and non-proteinogenic amino acid residues. These peptidomimetics have shown potential in modulating protein-protein interactions and acting as enzyme inhibitors. The constrained nature of the seven-membered ring helps to pre-organize the appended functional groups, reducing the entropic penalty upon binding to a receptor and potentially increasing binding affinity and selectivity.

Application of this compound in Materials Science

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the synthesis of novel polymers and functional materials.

Monomer for the Synthesis of Novel Polymeric Materials (e.g., Polyamides, Polyurethanes)

This compound, also known as α-Amino-ε-caprolactam (ACL), can be utilized as a comonomer in the synthesis of modified polyamides. Specifically, it has been successfully co-polymerized with ε-caprolactam (CPL) via hydrolytic ring-opening polymerization to produce a novel branched polyamide 6, designated as P(ACL-co-CPL). aph-hsps.hu

The introduction of the ACL monomer creates branching points in the polymer chain. The amino group at the α-position of ACL provides a site for chain growth, leading to a branched architecture. This structural modification has a significant impact on the material's properties. For instance, the branched structure leads to a notable increase in the melt flow rate (MFR), zero shear rate viscosity, and storage modulus in the low-frequency region, along with a more pronounced shear-thinning phenomenon. aph-hsps.hu However, the incorporation of ACL tends to decrease the melting point and crystallinity of the resulting co-polymers. aph-hsps.hu Despite these changes, the fundamental crystal structure of the polyamide 6 remains largely unaltered. aph-hsps.hu Interestingly, a small amount of ACL (1 wt%) in the feed has been shown to significantly enhance the tensile strength and fracture elongation rate of the co-polymers. aph-hsps.hu

While the use of this compound in polyamide synthesis is documented, its application as a monomer for the synthesis of novel polyurethanes is a less explored area, presenting potential for future research.

Table 1: Properties of Branched Polyamide 6 (P(ACL-co-CPL))

| Property | Observation | Reference |

|---|---|---|

| Melt Flow Rate (MFR) | Remarkable increase | aph-hsps.hu |

| Zero Shear Rate Viscosity | Remarkable increase | aph-hsps.hu |

| Storage Modulus (low frequency) | Remarkable increase | aph-hsps.hu |

| Shear-Thinning | More obvious | aph-hsps.hu |

| Melting Point | Decreased with ACL incorporation | aph-hsps.hu |

| Crystallinity | Decreased with ACL incorporation | aph-hsps.hu |

| Crystal Structure | Slight change | aph-hsps.hu |

| Tensile Strength (at 1 wt% ACL) | Significant enhancement | aph-hsps.hu |

Chiral Adducts for Advanced Functional Materials

The chirality of this compound makes it a valuable component for the development of advanced functional materials with chiroptical properties. While specific examples utilizing this exact molecule are not extensively documented in publicly available research, the principle of incorporating chiral building blocks into materials is well-established. Chiral adducts can be formed by attaching this compound to polymer backbones or inorganic surfaces. These materials can exhibit unique interactions with circularly polarized light, making them potentially useful in applications such as chiral sensors, enantioselective adsorbents, and materials for optical data storage. The development of such materials from this compound represents a promising avenue for future research.

Use of this compound as a Chiral Ligand or Catalyst Precursor

The presence of both an amino group and a lactam functionality in a chiral framework makes this compound a potential candidate for use as a chiral ligand or a precursor for the synthesis of more complex chiral catalysts.

In Asymmetric Catalysis for Enantioselective Transformations

Chiral ligands are crucial for the development of catalysts that can facilitate enantioselective transformations, where one enantiomer of a product is formed preferentially. The nitrogen and oxygen atoms in this compound can potentially coordinate to a metal center, creating a chiral environment around the catalytic site. This chiral environment can influence the stereochemical outcome of a reaction, leading to the desired enantiomer of the product.

While the direct application of this compound as a ligand in asymmetric catalysis is not widely reported, its structure serves as a template for the design of more elaborate chiral ligands. By modifying the amino group or other positions on the azepane ring, it is possible to synthesize a library of ligands with tunable steric and electronic properties. These ligands could then be screened for their effectiveness in various asymmetric reactions, such as hydrogenations, carbon-carbon bond-forming reactions, and oxidations.

For Chiral Resolution Techniques and Enantiomeric Separations

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.

This compound, being a chiral amine, has the potential to be used as a resolving agent for acidic racemic compounds. The formation of diastereomeric salts between the chiral amine and the racemic acid can lead to differences in solubility, allowing for the separation of the diastereomers by crystallization. Subsequent removal of the resolving agent would then yield the enantiomerically pure acids.

Furthermore, this compound or its derivatives could be immobilized onto a solid support, such as silica gel, to create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC). Such CSPs are instrumental in the analytical and preparative separation of enantiomers. The chiral recognition mechanism would rely on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers of the analyte and the chiral selector on the stationary phase. While specific applications of this compound in this context are not yet prevalent in the literature, its structural characteristics suggest it is a promising candidate for the development of new chiral separation technologies.

Structure Activity Relationship Sar Studies and Structure Property Relationships for S 4 Aminoazepan 2 One Derivatives

Systematic Modification of the (S)-4-Aminoazepan-2-one Scaffold and Pre-clinical Biological Activity Assessment

The core structure of this compound, a cyclic beta-amino acid derivative, presents several key points for chemical modification to probe its interaction with biological targets. A systematic approach to modifying this scaffold would be essential to understand its SAR.

Influence of Substituent Variation at the Amino Nitrogen and Azepanone Ring

The primary amino group at the 4-position is a critical handle for derivatization. Modifications at this site can influence the compound's polarity, basicity, and ability to form hydrogen bonds, all of which are crucial for biological activity.

N-Alkylation and N-Arylation: Introducing alkyl or aryl groups at the amino nitrogen can probe for hydrophobic pockets in a potential binding site. The size, shape, and electronic nature of these substituents would be varied. For instance, small alkyl groups (methyl, ethyl) could be compared to bulkier groups (isopropyl, cyclohexyl) and aromatic systems (phenyl, substituted phenyls).

N-Acylation: Acylation of the amino group to form amides would introduce a hydrogen bond donor and acceptor, potentially altering the binding mode. The nature of the acyl group (e.g., acetyl, benzoyl) would be systematically varied.

A hypothetical SAR study could yield data such as that presented in the interactive table below, illustrating how different substituents might affect a hypothetical biological activity (e.g., enzyme inhibition).

| Compound ID | R1 (at N4) | R2 (at C5) | Biological Activity (IC50, µM) |

| 1 | H | H | 10.5 |

| 2 | Methyl | H | 5.2 |

| 3 | Phenyl | H | 2.8 |

| 4 | H | Methyl | 8.1 |

| 5 | Methyl | Methyl | 3.5 |

Impact of Modifications to the Azepanone Ring System on Biological Interactions

The seven-membered azepanone ring provides a flexible scaffold. Altering its structure can have a profound impact on the spatial arrangement of the key functional groups and, consequently, on biological interactions.

Ring Size Variation: Synthesizing analogues with smaller (pyrrolidinone, piperidinone) or larger (azocanone) rings would assess the importance of the seven-membered ring for optimal activity.

Introduction of Heteroatoms: Replacing a methylene group in the azepanone ring with another heteroatom (e.g., oxygen to form an oxazepanone) could introduce new hydrogen bonding capabilities and alter the ring's conformation.

Conformational Restriction: Introducing double bonds or fusing another ring to the azepanone scaffold could lock the molecule into a more rigid conformation. This would help to identify the bioactive conformation.

Stereochemical Requirements for Observed Biological or Catalytic Effects

Stereochemistry is a critical factor in the interaction of small molecules with chiral biological macromolecules like proteins and enzymes. The "(S)" configuration at the C4 position of the parent compound is likely to be crucial for its activity.

A comparative study of the (S) and (R) enantiomers would be the first step in understanding the stereochemical requirements. It is highly probable that one enantiomer would be significantly more active than the other, indicating a specific three-dimensional binding orientation. Furthermore, the introduction of new chiral centers through substitution on the azepanone ring would necessitate the separation and biological evaluation of all possible diastereomers to fully elucidate the stereochemical SAR. For many chiral compounds, a significant difference in biological activity between enantiomers is observed, which can be attributed to the specific interactions with the chiral environment of the biological target. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. This approach is invaluable for predicting the activity of novel analogues and for understanding the key molecular properties that drive activity.

Development of Predictive Models for Pre-clinical Biological Efficacy

To develop a QSAR model, a dataset of this compound analogues with their corresponding biological activities would be required. A variety of molecular descriptors would be calculated for each analogue, including:

Electronic descriptors: (e.g., partial charges, dipole moment)

Steric descriptors: (e.g., molecular volume, surface area)

Hydrophobic descriptors: (e.g., logP)

Topological descriptors: (e.g., connectivity indices)

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would then be used to build a mathematical model that relates these descriptors to the observed biological activity. A robust QSAR model would have high statistical significance (e.g., a high R² value) and good predictive power, as assessed by internal and external validation techniques. nih.govnih.gov

Identification of Key Pharmacophoric or Functional Features in this compound Derivatives

A pharmacophore model identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For this compound derivatives, key pharmacophoric features would likely include:

A hydrogen bond donor (the amino group).

A hydrogen bond acceptor (the carbonyl group of the lactam).

A hydrophobic feature (if alkyl or aryl substituents are beneficial for activity).

The specific spatial arrangement of these features, dictated by the (S)-chirality and the conformation of the azepanone ring.

Pharmacophore models can be generated based on the structures of active compounds (ligand-based) or the structure of the biological target's binding site (structure-based). These models are powerful tools for virtual screening of compound libraries to identify novel, structurally diverse molecules with the desired biological activity. The identification of these key features provides a rational basis for the design of new, more potent analogues. researchgate.netnih.govpatsnap.com

In-depth Analysis of this compound Derivatives in Chiral Applications Remains a Developing Field

A comprehensive review of scientific literature reveals a notable absence of specific research focused on the structure-property relationships pertaining to the chiral recognition and selectivity of this compound and its derivatives. While the broader field of chiral recognition and the use of chiral lactams in asymmetric synthesis is well-established, specific data, including detailed research findings and data tables directly related to this particular compound and its analogs in enantioselective processes, are not publicly available at this time.

The seven-membered lactam ring, known as an azepan-2-one (B1668282) or ε-caprolactam, is a recognized scaffold in medicinal chemistry and materials science. The introduction of a chiral center, such as the amino group at the 4-position in the (S)-configuration, theoretically positions this compound as a potentially valuable building block for the development of novel chiral selectors, ligands for asymmetric catalysis, or as a chiral auxiliary. The inherent chirality and the presence of functional groups (amine and amide) provide sites for interaction that are crucial for enantiomeric discrimination.

Structure-property relationship studies in chiral recognition typically investigate how modifications to a molecule's structure influence its ability to differentiate between enantiomers. For derivatives of this compound, such studies would involve systematic alterations to the core structure and evaluation of the resulting impact on chiral selectivity. Key areas of investigation would likely include:

N-Substitutions: The effect of various substituents on the lactam nitrogen. Aromatic, aliphatic, or functionalized groups at this position could influence the steric environment and electronic properties of the molecule, thereby affecting its interaction with chiral analytes.

Amino Group Derivatization: Conversion of the primary amino group into amides, ureas, thioureas, or sulfonamides would introduce new hydrogen bonding sites and steric bulk. These changes are fundamental in creating the specific three-point interaction models often required for effective chiral recognition.

Ring Modifications: Alterations to the azepan-2-one ring itself, though synthetically challenging, could also be explored to understand the role of ring conformation and rigidity in chiral selectivity.

Despite the theoretical potential of this compound derivatives in these applications, dedicated research detailing their performance as chiral selectors or in enantioselective processes has not been found in the reviewed scientific literature. Consequently, the creation of data tables illustrating enantioselectivity factors (α), resolution values (Rs), or binding constants for a series of its derivatives is not possible.

The scientific community continues to explore novel chiral structures for a wide range of applications. It is plausible that future research will address the potential of this compound and its derivatives in the field of chiral recognition. Such studies would be essential to elucidate the specific structure-property relationships that govern their enantioselective capabilities and to unlock their potential in asymmetric synthesis and separation sciences. Until such research is published, a detailed and data-supported analysis of this specific topic remains speculative.

Computational Chemistry and Molecular Modeling Studies of S 4 Aminoazepan 2 One

Conformational Analysis and Energy Landscapes of (S)-4-Aminoazepan-2-one

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical properties and biological activity. The seven-membered azepanone ring of this compound is highly flexible, capable of adopting numerous conformations such as chair, boat, and twist-boat forms. Computational methods are essential for identifying the most stable of these conformers and understanding the energy barriers between them.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to determine the electronic structure of molecules and predict their geometries and relative energies. For a molecule like this compound, a typical workflow involves:

Initial Structure Generation: Generating a variety of plausible starting conformations for the azepanone ring.

Geometry Optimization: Calculating the lowest energy (most stable) structure for each starting conformation. This process finds the equilibrium geometry by minimizing the forces on each atom.

Energy Calculation: Determining the single-point energy of each optimized conformer. The conformer with the lowest absolute energy is considered the global minimum, and the energies of other conformers are reported relative to it.

Vibrational Frequency Analysis: This calculation confirms that an optimized structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data, such as the Gibbs free energy.

Studies on similar cyclic systems, like eight-membered benzoannulated lactams, have successfully used DFT to elucidate the nature of conformers observed in solution. acs.orgnih.govacs.org These calculations can reveal the influence of substituents and intramolecular interactions, such as hydrogen bonding between the amino group and the carbonyl oxygen, on the conformational preference of the ring.

Table 1: Hypothetical DFT Calculation Results for Major Conformers of this compound This table is illustrative and represents the type of data generated from a DFT conformational analysis.

| Conformer ID | Ring Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle (C3-C4-N-C5) | Intramolecular H-Bond (N-H···O) |

|---|---|---|---|---|

| Conf-1 | Twist-Chair | 0.00 | -175.2° | Yes (2.1 Å) |

| Conf-2 | Chair | 1.25 | 65.8° | No |

| Conf-3 | Twist-Boat | 2.80 | -88.4° | No |

| Conf-4 | Boat | 4.10 | 15.2° | No |

For this compound, MD simulations would typically be performed in an explicit solvent, such as a box of water molecules, to mimic aqueous conditions. Such simulations, often run for nanoseconds or microseconds, can:

Explore the conformational landscape and observe transitions between different energy minima.

Analyze the stability and dynamics of intramolecular hydrogen bonds.

Determine how the molecule interacts with water, including the formation and lifetime of hydrogen bonds with the solvent.

Provide ensembles of structures for use in further analyses, like molecular docking.

MD simulations have been effectively used to study related molecules like caprolactam, the parent structure of azepan-2-one (B1668282), to understand its interactions and effects within polymer systems. nih.govmdpi.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound This table presents a representative set of parameters for a standard MD simulation setup.

| Parameter | Value / Description |

|---|---|

| Force Field | GAFF2 (General Amber Force Field) or OPLS-AA |

| Solvent Model | TIP3P or SPC/E Water |

| System Size | ~10,000 atoms (1 molecule in ~3000 water molecules) |

| Temperature | 300 K (controlled by a thermostat) |

| Pressure | 1 atm (controlled by a barostat) |

| Simulation Time | 500 nanoseconds |

| Time Step | 2 femtoseconds |

Molecular Docking and Ligand-Protein Interaction Studies of this compound Derivatives with Pre-clinical Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and understanding how they might interact with a biological target.

The docking process involves placing a ligand, such as a derivative of this compound, into the binding site of a protein and evaluating the fit using a scoring function. The scoring function estimates the binding free energy, with more negative scores generally indicating a more favorable binding interaction. This allows for the ranking of different derivatives against a target.

Docking studies are frequently performed on molecules containing the lactam scaffold, for instance, in the study of β-lactam antibiotics and their interaction with enzymes like β-lactamases and penicillin-binding proteins (PBPs). nih.govresearchgate.net These studies help identify which compounds are most likely to be effective inhibitors.

Table 3: Illustrative Molecular Docking Results for this compound Derivatives against a Hypothetical Kinase This table is a hypothetical representation of docking results for virtual screening.

| Derivative ID | Modification (at Amino Group) | Target Protein | Docking Score (kcal/mol) |

|---|---|---|---|

| AZP-001 | This compound (Parent) | Kinase X | -6.5 |

| AZP-002 | N-benzoyl | Kinase X | -8.2 |

| AZP-003 | N-(4-chlorophenyl)sulfonyl | Kinase X | -9.1 |

| AZP-004 | N-acetyl | Kinase X | -7.1 |

Beyond predicting binding affinity, a crucial output of molecular docking is the detailed 3D model of the ligand-protein complex. Analysis of this model reveals the specific non-covalent interactions responsible for molecular recognition and binding stability. These key interactions include:

Hydrogen Bonds: Between donor/acceptor groups on the ligand (e.g., the amine N-H, carbonyl C=O) and residues in the protein's active site (e.g., Serine, Aspartate).

Hydrophobic Interactions: Between nonpolar parts of the ligand and hydrophobic pockets in the receptor.

Electrostatic Interactions: Such as salt bridges between charged groups.

π-π Stacking: If aromatic rings are present in the derivatives.

Understanding these interactions is vital for structure-based drug design, allowing chemists to rationally modify a ligand to improve its potency and selectivity. tandfonline.com

Table 4: Hypothetical Key Interactions for Derivative AZP-003 in the Kinase X Active Site This table details the specific interactions predicted from a docking pose analysis.

| Ligand Group | Interaction Type | Protein Residue | Distance (Å) |

|---|---|---|---|

| Lactam Carbonyl (C=O) | Hydrogen Bond | Lysine-52 (Backbone N-H) | 2.9 |

| Sulfonyl Oxygen (S=O) | Hydrogen Bond | Aspartate-161 (Sidechain O-H) | 2.8 |

| Chlorophenyl Ring | Hydrophobic Interaction | Leucine-135, Valine-60 | N/A |

| Azepanone Ring | Hydrophobic Interaction | Alanine-75 | N/A |

Reaction Mechanism Studies Related to the Synthesis or Transformation of this compound

Computational chemistry provides profound insights into how chemical reactions occur. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves locating and calculating the energies of all reactants, intermediates, transition states, and products.

For the synthesis of this compound, computational studies could be used to:

Compare different proposed synthetic routes to identify the most energetically favorable one.

Understand the origin of stereoselectivity in asymmetric syntheses.

Investigate the role of catalysts by modeling their interaction with the substrate.

Predict potential side reactions.

DFT calculations are the primary tool for these studies. By calculating the energy difference between the reactants and the highest-energy transition state, the activation energy (energy barrier) can be determined, which is directly related to the reaction rate. Computational studies on the synthesis of other lactams have successfully elucidated complex reaction mechanisms and explained observed stereoselectivity. acs.orgresearchgate.netnih.govacs.org

Table 5: Hypothetical Energy Profile for a Key Cyclization Step in the Synthesis of the Azepanone Ring This table shows representative data from a DFT study of a reaction mechanism.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactant | Linear Amino Ester Precursor | 0.0 |

| TS-1 | Transition State for Intramolecular Cyclization | +18.5 |

| Intermediate | Tetrahedral Intermediate | -5.2 |

| Product | This compound | -12.7 |

Transition State Characterization and Reaction Pathway Elucidation

Currently, there are no published studies that computationally characterize the transition states or elucidate the reaction pathways involved in the synthesis or reactions of this compound. Such studies would typically involve quantum mechanical calculations to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This analysis provides crucial insights into reaction mechanisms, kinetics, and the factors controlling product formation. For a chiral molecule like this compound, this would be particularly valuable for understanding how different synthetic routes could be optimized. Without these computational investigations, a deep, quantitative understanding of its formation and reactivity remains elusive.

Computational Elucidation of Stereoselectivity in the Synthesis of this compound

The stereoselective synthesis of this compound is of significant chemical interest, yet the molecular-level understanding of how this stereoselectivity is achieved has not been computationally explored in the available literature. Computational studies in this area would typically focus on calculating the energies of diastereomeric transition states leading to the (S) and (R) enantiomers. By comparing these energies, researchers can predict and explain the observed stereochemical outcome of a reaction. Such computational models are instrumental in designing more efficient and selective synthetic methodologies. The absence of this research for this compound indicates a missed opportunity for a deeper, theory-driven understanding of its synthesis.

Virtual Screening and De Novo Design Approaches Utilizing this compound as a Core Scaffold

The use of this compound as a core scaffold in virtual screening and de novo drug design is a promising but, as of now, undocumented area of computational chemistry. Virtual screening would involve using the three-dimensional structure of this compound as a query to search large compound libraries for molecules with similar shapes and chemical features that might bind to a specific biological target. De novo design, on the other hand, would use computational algorithms to build novel molecules from scratch, using the this compound scaffold as a starting point. While the azepane ring system is a recognized scaffold in medicinal chemistry, specific computational studies leveraging the this compound structure for these purposes have not been reported.

Advanced Analytical Methodologies for S 4 Aminoazepan 2 One and Its Derivatives

Chromatographic Techniques for Enantiomeric Purity Determination of (S)-4-Aminoazepan-2-one

Ensuring the enantiomeric purity of this compound is paramount, as the pharmacological and toxicological profiles of enantiomers can differ significantly. Chiral chromatography is the cornerstone for this assessment, offering high-resolution separation of stereoisomers.

Chiral HPLC is a widely used and effective method for the direct separation of enantiomers. The development of a robust method for this compound involves systematic screening of chiral stationary phases (CSPs) and optimization of mobile phase conditions.

Chiral Stationary Phase (CSP) Selection: The selection of an appropriate CSP is the most critical step in method development. nih.gov For cyclic amino acids and lactams like this compound, several classes of CSPs are particularly effective:

Polysaccharide-based CSPs: Columns with chiral selectors based on cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) are highly versatile and often provide excellent enantioselectivity for a broad range of compounds, including lactams. nih.govmdpi.com They are compatible with normal-phase, reversed-phase, and polar organic modes of separation.

Macrocyclic Glycopeptide CSPs: Chiral selectors such as teicoplanin and vancomycin are well-suited for separating underivatized amino acids and their derivatives. chromatographytoday.comsigmaaldrich.com These CSPs possess ionic groups, making them ideal for resolving polar and ionizable compounds like this compound, often using polar ionic or reversed-phase mobile phases. sigmaaldrich.comsigmaaldrich.com

Crown Ether-based CSPs: CSPs containing chiral crown ethers are specifically designed for the enantioseparation of compounds with primary amino groups. nih.govankara.edu.tr They achieve separation through complexation with the protonated amine, making them a strong candidate for resolving the enantiomers of 4-Aminoazepan-2-one (B8694556). ankara.edu.tr

Mobile Phase Optimization: Once a suitable CSP is identified, the mobile phase composition is optimized to achieve baseline resolution (Rs > 1.5) and optimal analysis time. In normal-phase mode, typical mobile phases consist of a non-polar solvent like hexane or heptane with a polar alcohol modifier such as isopropanol or ethanol. mdpi.com For reversed-phase separations on polysaccharide or macrocyclic glycopeptide columns, mixtures of water or buffers with acetonitrile or methanol are commonly used. nih.govsigmaaldrich.com Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) may be incorporated in small quantities to improve peak shape and resolution for acidic or basic analytes, respectively.

Table 1: Illustrative Chiral HPLC Method Conditions for Cyclic Amino Compounds

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Compound Class |

|---|---|---|---|---|

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (80:20, v/v) | 1.0 | UV, 220 nm | β-Lactams |

| Cellulose tris(3,5-dichlorophenylcarbamate) | Methanol/Water/Acetic Acid (80:20:0.1, v/v/v) | 0.8 | UV, 230 nm | Cyclic Amino Acids |

| Teicoplanin-based (e.g., CHIROBIOTIC T) | Methanol/Acetic Acid/Triethylamine (100:0.02:0.01, v/v/v) | 1.0 | UV, 254 nm | Underivatized Amino Acids |

Chiral Gas Chromatography (GC) offers high efficiency and sensitivity, making it a valuable technique for enantiomeric purity analysis. However, due to the low volatility and polar nature of amino lactams, derivatization is a mandatory prerequisite for GC analysis. sigmaaldrich.com

Derivatization: A two-step derivatization process is typically required. First, the carboxyl group (present in the hydrolyzed form of the lactam or as a related impurity) is esterified, for example, by using methanolic HCl. Second, the amino group is acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride to block the active hydrogen and increase volatility. sigmaaldrich.com This process must be carefully controlled to prevent racemization of the chiral center.

Chiral Stationary Phase Selection: The most common and effective CSPs for the GC separation of derivatized amino acid enantiomers are based on cyclodextrin derivatives or amino acid derivatives bonded to a polysiloxane backbone. researchgate.net A widely used example is Chirasil-Val, which utilizes L-valine-tert-butylamide as the chiral selector. researchgate.netnih.gov These phases separate enantiomers based on the formation of transient diastereomeric complexes with different stabilities. The choice of the L- or D-form of the chiral selector can be used to reverse the elution order of the analyte enantiomers. sigmaaldrich.com

Table 2: Representative Chiral GC Method for Cyclic Amino Acid Enantiomers

| Parameter | Condition |

|---|---|

| Derivatization | 1. Esterification (e.g., Isopropanol/HCl) 2. Acylation (e.g., Trifluoroacetic Anhydride) |

| Column (CSP) | Chirasil-L-Val (e.g., 25 m x 0.25 mm ID, 0.16 µm film) |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Oven Program | Initial Temp: 90°C, hold 2 min Ramp: 4°C/min to 180°C |

| Injector | Split/Splitless, 250°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages of high speed, reduced solvent consumption, and lower backpressure. nih.gov The mobile phase typically consists of supercritical carbon dioxide (CO₂) mixed with a small percentage of an organic modifier, such as an alcohol. mdpi.comcitedrive.com

Method Development: SFC method development for compounds like this compound often utilizes the same polysaccharide-based CSPs that are successful in HPLC. citedrive.comirb.hr The primary variables for optimization are the choice of CSP, the type and percentage of the alcohol co-solvent (e.g., methanol, ethanol, isopropanol), the backpressure, and the column temperature. The polarity of the modifier plays a crucial role in analyte retention and enantioselectivity. The high diffusion rates and low viscosity of supercritical fluids allow for very fast separations, often under five minutes, making SFC ideal for high-throughput screening of enantiomeric purity. nih.gov

Quantitative Analysis of this compound in Biological Matrices (Animal Models)

Pharmacokinetic studies in animal models are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. These studies require highly sensitive and selective analytical methods to quantify the compound in complex biological matrices like plasma or urine.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and wide dynamic range. bioanalysis-zone.comnih.gov A typical method for quantifying this compound in rat plasma would involve sample preparation, chromatographic separation, and detection by MS/MS.

Sample Preparation: The goal of sample preparation is to remove proteins and other interfering substances from the plasma sample. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. nih.govresearchgate.net

Solid-Phase Extraction (SPE): A more selective technique that can provide a cleaner extract, leading to reduced matrix effects and potentially lower limits of quantification. nih.gov

An internal standard (IS), often a stable isotope-labeled version of the analyte or a structurally similar compound, is added at the beginning of the process to correct for variability during sample preparation and analysis. nih.gov

Chromatographic and Mass Spectrometric Conditions: Chromatographic separation is typically performed on a reversed-phase column (e.g., C18 or C8) using a gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), often containing an additive like formic acid to promote ionization. nih.govresearchgate.net

Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the protonated molecular ion (precursor ion) of the analyte, which is then fragmented in the collision cell. The third quadrupole selects a specific, high-abundance fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds in the matrix. rsc.org The method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability. frontiersin.org

Table 3: Typical Validation Parameters for an LC-MS/MS Bioanalytical Method in Rat Plasma

| Parameter | Typical Acceptance Criteria | Example Value |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy ±20%; Precision ≤20% | 1.0 ng/mL |

| Intra- and Inter-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 95.5% - 108.2% |

| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | < 9.5% |

| Extraction Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | Minimal and compensated by Internal Standard | 93% - 104% |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. creative-proteomics.com For chiral analysis in biological systems, a chiral selector is added to the background electrolyte (BGE). nih.gov

Chiral CE Method: Cyclodextrins and their derivatives are the most common chiral selectors used in CE for the enantioseparation of amino acids and related compounds. springernature.comacs.org The chiral selector forms transient inclusion complexes with the enantiomers of this compound, and the differing stability of these diastereomeric complexes leads to different electrophoretic mobilities, resulting in separation.

CE can be coupled directly to a mass spectrometer (CE-MS), which provides high selectivity and structural information, making it a powerful tool for analyzing complex biological samples. creative-proteomics.comnih.gov While not as commonly used as LC-MS/MS for routine quantitative pharmacokinetics due to challenges in robustness and sensitivity, CE-MS offers orthogonal selectivity and can be particularly useful for resolving challenging separations or for analyzing very small sample volumes. nih.gov

Spectroscopic Methods for Mechanistic Elucidation and Complex System Analysis

The comprehensive characterization of this compound, a chiral lactam, and its derivatives necessitates the application of sophisticated analytical techniques. Spectroscopic methods are paramount for elucidating stereochemistry, conformational dynamics, and absolute configuration, which are critical determinants of their biological activity and chemical properties. This section details the advanced spectroscopic methodologies employed for the in-depth analysis of these complex molecules.

Advanced NMR Techniques for Stereochemical Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For complex structures like this compound, advanced NMR techniques provide detailed insights into both the relative stereochemistry and the dynamic conformational behavior of the seven-membered ring.